molecular formula C13H17NO4S B5432283 3-{[1-(methylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid

3-{[1-(methylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid

Cat. No. B5432283
M. Wt: 283.35 g/mol
InChI Key: PXDGLUCMVKGOJY-UHFFFAOYSA-N
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Description

The compound “3-{[1-(methylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . A variety of methods have been developed for the synthesis of pyrrolidines, including the N-heterocyclization of primary amines with diols .


Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including “this compound”, is characterized by a five-membered pyrrolidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions . For example, readily available and stable O-benzoylhydroxylamines can be used as alkyl nitrene precursors in reactions catalyzed by a proficient rhodium catalyst to provide various pyrrolidines . Additionally, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by the presence of the pyrrolidine ring and its substituents . The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring are all factors that affect the properties of these compounds .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives is often related to their ability to bind to specific proteins in the body . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future of pyrrolidine derivatives in drug discovery is promising . The ability to modify the pyrrolidine ring and its substituents provides a versatile scaffold for the design of new compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds .

properties

IUPAC Name

3-[(1-methylsulfonylpyrrolidin-3-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19(17,18)14-6-5-11(9-14)7-10-3-2-4-12(8-10)13(15)16/h2-4,8,11H,5-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDGLUCMVKGOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)CC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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